molecular formula C5H8F3NO2S B1200978 2-Amino-4-(trifluoromethylsulfanyl)butanoic acid

2-Amino-4-(trifluoromethylsulfanyl)butanoic acid

Cat. No.: B1200978
M. Wt: 203.19 g/mol
InChI Key: YLJLTSVBCXYTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SUN-11031 is a fully synthetic analog of the human ghrelin hormone. Ghrelin is a well-characterized molecule known for its pleiotropic neuroprotective properties. SUN-11031 was initially developed for the treatment of muscle wasting and appetite disorders associated with chronic diseases .

Preparation Methods

The preparation of SUN-11031 involves synthetic routes that replicate the structure of the human ghrelin hormone. The specific synthetic routes and reaction conditions are proprietary and have not been disclosed in detail. it is known that the compound is produced through advanced peptide synthesis techniques .

Chemical Reactions Analysis

SUN-11031, being a synthetic analog of ghrelin, primarily interacts with the growth hormone secretagogue receptor. The types of reactions it undergoes include:

Comparison with Similar Compounds

SUN-11031 is unique due to its synthetic nature and specific targeting of the growth hormone secretagogue receptor. Similar compounds include:

SUN-11031 stands out due to its synthetic design, which allows for more controlled and targeted therapeutic applications .

Properties

IUPAC Name

2-amino-4-(trifluoromethylsulfanyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJLTSVBCXYTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(F)(F)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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